molecular formula C16H24N2O3 B7916949 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916949
M. Wt: 292.37 g/mol
InChI Key: NZMYVYCVJYXHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 122021-01-6) is a piperidine-derived carbamate ester with a molecular formula of C₁₆H₂₄N₂O₃ and a molecular weight of 292.38 g/mol (calculated from formula). The compound features a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and a methyl-carbamic acid benzyl ester moiety at the 4-position.

This compound is structurally related to pharmacologically active piperidine derivatives, which are often explored in drug discovery for their ability to interact with biological targets like receptors or enzymes. Its synthetic pathway likely involves reductive amination or esterification steps, as seen in analogous piperidine-based compounds .

Properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(15-7-9-18(10-8-15)11-12-19)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYVYCVJYXHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a carbamate derivative characterized by a piperidine ring and a hydroxyethyl substitution. This unique structure enhances its potential biological activity, making it a subject of significant interest in medicinal chemistry. The presence of the benzyl ester moiety contributes to its lipophilicity, which can influence pharmacokinetic properties and interactions within biological systems .

Biological Activity Overview

The biological activity of This compound has been linked to various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human cancer cells .
  • Neuroprotective Effects : The piperidine ring is often associated with neuroprotective properties, potentially making this compound relevant for neurological disorders.
  • Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, with competitive behavior observed in Michaelis-Menten kinetic studies .

In vitro studies are crucial for elucidating the mechanisms through which this compound exerts its biological effects. Key mechanisms may include:

  • Interaction with Biological Macromolecules : Studies utilizing techniques such as molecular docking can help visualize how the compound interacts with target enzymes and receptors, enhancing our understanding of its pharmacodynamics.
  • Metabolic Pathways : Understanding how this compound is metabolized within biological systems is essential for predicting its efficacy and safety. The hydroxyethyl group may play a role in metabolic stability.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of This compound , a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
1-(2-Hydroxyethyl)piperidineHydroxyethyl group on piperidineLacks the carbamate functional group
Benzyl carbamateBenzyl ester of carbamic acidSimpler structure, less biological activity
4-(Hydroxyethyl)-piperidineHydroxyethyl substitution on piperidineDoes not contain an ester linkage

This table illustrates that the combination of a piperidine ring with both hydroxyethyl and benzyl functionalities may enhance lipophilicity and biological interactions compared to simpler derivatives .

Case Studies and Research Findings

Research has demonstrated that compounds similar to This compound possess significant therapeutic potential. Notable findings include:

  • Antiproliferative Studies : A study on benzoylpiperidine derivatives indicated promising anticancer activity, with modifications leading to improved potency against specific cancer cell lines .
  • Enzyme Interaction Studies : Investigations into the interaction between these compounds and metabolic enzymes have provided insights into their mechanism of action, revealing competitive inhibition profiles that suggest therapeutic relevance in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Notes
This compound 122021-01-6 C₁₆H₂₄N₂O₃ 292.38 Piperidine core, 2-hydroxyethyl group, methyl-carbamic acid benzyl ester Intermediate in drug synthesis; tertiary amine with potential CNS activity .
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester 1353962-49-8 C₁₅H₂₃N₃O₂ 277.36 Replacement of hydroxyl with amino group (-NH₂) Enhanced solubility in acidic conditions; possible use in peptide-mimetic therapeutics .
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 1353972-76-5 C₁₅H₂₂N₂O₃ 278.35 Pyrrolidine (5-membered ring) instead of piperidine Altered conformational flexibility; potential for improved binding affinity in certain targets .
1-[2-(Methylamino)ethyl]piperidin-4-yl biphenyl-2-ylcarbamate Not specified C₂₂H₂₇N₃O₂ 373.47 Biphenyl-2-ylcarbamate substituent; methylaminoethyl side chain Increased aromatic interactions; potential antipsychotic or analgesic applications .
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester 1353979-82-4 C₁₉H₃₁N₃O₂ 333.47 Isopropyl group on carbamate; extended alkyl chain Higher lipophilicity; potential for enhanced blood-brain barrier penetration .
2-Hydroxyethyl terephthalate 1137-99-1 C₁₀H₁₀O₅ 210.18 Terephthalic acid ester with 2-hydroxyethyl group (non-piperidine) Industrial applications (e.g., polymer precursors); distinct from piperidine derivatives .

Structural and Functional Insights

Substituent Effects: The hydroxyethyl group in the parent compound enhances polarity and hydrogen-bonding capacity, which may improve water solubility compared to purely alkyl-substituted analogs (e.g., isopropyl derivative in ).

Ring Size and Conformation :

  • The pyrrolidine analog (5-membered ring, ) exhibits reduced ring flexibility compared to the 6-membered piperidine core, which could affect binding to rigid biological targets (e.g., enzymes with narrow active sites).

Carbamate Modifications: The biphenyl-2-ylcarbamate variant () introduces extended aromaticity, likely enhancing interactions with hydrophobic pockets in proteins (e.g., serotonin or dopamine receptors).

Biological Relevance: Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.